![molecular formula C7H12O4 B1588784 Dimethyl (R)-(+)-methylsuccinate CAS No. 22644-27-5](/img/structure/B1588784.png)
Dimethyl (R)-(+)-methylsuccinate
Overview
Description
Dimethyl (R)-(+)-methylsuccinate, also known as (R)-(+)-methylsuccinic acid dimethyl ester, is a chiral molecule with a variety of uses in scientific research and laboratory experiments. It is a white to light yellow powder that is soluble in water, alcohols, and ethers, and has a melting point of approximately 60 °C. The compound has a molecular weight of 152.17 g/mol and a chemical formula of C6H10O4. Its structure consists of a methyl group attached to a succinic acid group, with the methyl group being on the R-stereocenter.
Scientific Research Applications
Medicine: Drug Synthesis
Dimethyl ®-(+)-methylsuccinate is utilized in the synthesis of pharmaceutical compounds. It serves as a precursor in the production of FK-506, a potent immunosuppressant used in organ transplantation .
Analytical Chemistry: Quantitative Proteomics
In analytical chemistry, stable isotope dimethyl labeling, which involves the use of compounds like Dimethyl ®-(+)-methylsuccinate, is employed for quantitative proteomics. This method allows for the accurate quantification of protein expression levels and the analysis of posttranslational modifications .
Environmental Science: Green Solvent Applications
This compound is part of a class of chemicals that can be used as green solvents in various environmental applications. Its derivatives are being explored for their potential in reducing environmental impact in chemical processes .
Food Technology: Flavor and Fragrance Industry
Dimethyl ®-(+)-methylsuccinate is used in the flavor and fragrance industry. Its esterification process is crucial for producing flavors and fragrances that are used in food products and cosmetics .
Materials Science: Polymer Production
In materials science, Dimethyl ®-(+)-methylsuccinate is a building block for eco-friendly production of polyesters and polyamides, such as nylon 6,6 and nylon 7,7. These materials are vital for developing sustainable plastics and fibers .
Industrial Chemistry: Solvent and Intermediate
The compound is widely used as a solvent and intermediate in the synthesis of various industrial chemicals. Its properties make it suitable for applications in paint, ink, and coating formulations .
Biotechnology: Biomolecular Engineering
Dimethyl ®-(+)-methylsuccinate is involved in biomolecular engineering, where it’s used to modify proteins and enzymes to enhance their stability and activity for industrial applications .
Agriculture: Plant Growth Stimulants
In agriculture, derivatives of Dimethyl ®-(+)-methylsuccinate are investigated for their use as plant growth stimulants. They have the potential to increase crop yield and improve plant health .
properties
IUPAC Name |
dimethyl (2R)-2-methylbutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQJNGQQXICBY-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431434 | |
Record name | Dimethyl (R)-(+)-methylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (R)-(+)-methylsuccinate | |
CAS RN |
22644-27-5 | |
Record name | Dimethyl (R)-(+)-methylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is enantioselective hydrogenation important for producing Dimethyl (R)-(+)-methylsuccinate?
A1: Enantioselective hydrogenation allows for the specific synthesis of the desired enantiomer, in this case, the (R)-enantiomer of Dimethyl methylsuccinate. [] This is crucial because different enantiomers of a molecule can exhibit different biological activities. Traditional chemical synthesis often results in a racemic mixture (equal amounts of both enantiomers), which may be undesirable for various applications. By utilizing a chiral catalyst immobilized on Al-MCM-41, the researchers achieved high enantioselectivity, with up to 92% ee favoring the formation of Dimethyl (R)-(+)-methylsuccinate. [] This highlights the importance of this technique in producing enantiomerically pure compounds for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.